molecular formula C9H11ClHg B15075700 Chloro(2,4,6-trimethylphenyl)mercury CAS No. 20883-32-3

Chloro(2,4,6-trimethylphenyl)mercury

Cat. No.: B15075700
CAS No.: 20883-32-3
M. Wt: 355.23 g/mol
InChI Key: CDVQLMATJCPQMS-UHFFFAOYSA-M
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Description

Chloro(mesityl)mercury is an organomercury compound characterized by the presence of a mesityl group (a derivative of mesitylene) bonded to a mercury atom, which is also bonded to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(mesityl)mercury can be synthesized through the reaction of mesitylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

MesitylMgBr+HgCl2Chloro(mesityl)mercury+MgBrCl\text{MesitylMgBr} + \text{HgCl}_2 \rightarrow \text{Chloro(mesityl)mercury} + \text{MgBrCl} MesitylMgBr+HgCl2​→Chloro(mesityl)mercury+MgBrCl

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Chloro(mesityl)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thiolate mercury compound.

Scientific Research Applications

Chloro(mesityl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound can be used to study the interactions of mercury with biological molecules, providing insights into mercury toxicity and its effects on living organisms.

    Medicine: Research into organomercury compounds like chloro(mesityl)mercury can contribute to the development of mercury-based pharmaceuticals.

    Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which chloro(mesityl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is a key factor in the compound’s biological activity and toxicity.

Comparison with Similar Compounds

    Methylmercury chloride: Another organomercury compound with a similar structure but different substituents.

    Phenylmercury chloride: Contains a phenyl group instead of a mesityl group.

    Ethylmercury chloride: Features an ethyl group in place of the mesityl group.

Uniqueness: Chloro(mesityl)mercury is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other organomercury compounds and can affect its applications and interactions in various chemical and biological contexts.

Properties

CAS No.

20883-32-3

Molecular Formula

C9H11ClHg

Molecular Weight

355.23 g/mol

IUPAC Name

chloro-(2,4,6-trimethylphenyl)mercury

InChI

InChI=1S/C9H11.ClH.Hg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q;;+1/p-1

InChI Key

CDVQLMATJCPQMS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Hg]Cl)C

Origin of Product

United States

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